molecular formula C7H12N4O2 B1375194 3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide CAS No. 1342836-84-3

3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide

Cat. No. B1375194
M. Wt: 184.2 g/mol
InChI Key: TXSOELUBVZRSJW-UHFFFAOYSA-N
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Description

3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide, otherwise known as 3-AMPC, is an organic compound with a wide range of applications in the scientific research field. It is a derivative of pyrazole and is used as a building block for the synthesis of a variety of organic compounds. 3-AMPC has been found to have a number of interesting biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis of related pyrazole derivatives, including 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, has been explored, showcasing the potential for developing novel pyrazole-based compounds (Hassan, Hafez, & Osman, 2014).
  • Studies on N-N migration of carbamoyl groups in pyrazole derivatives enhance understanding of their structural dynamics, crucial for drug design and synthesis (Pathirana, Sfouggatakis, & Palaniswamy, 2013).

Cytotoxicity and Antitumor Activities

  • Research on pyrazole derivatives, such as 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, shows potential in developing compounds with antitumor properties (Bol’but, Kemskii, & Vovk, 2014).
  • Investigations into pyrazolo[1,5-a]pyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides have shown in vitro antitumor activities against various human cancer cell lines (Hafez, Osman, Yosef, El-All, Hassan, El-Sawy, Abdallah, & Youns, 2013).

Antimicrobial Applications

  • N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives have shown promising antimicrobial properties against various bacterial strains, indicating the potential for developing new antimicrobial agents (Pitucha, Kosikowska, Urszula, & Malm, 2011).

properties

IUPAC Name

3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-13-3-2-9-7(12)5-4-6(8)11-10-5/h4H,2-3H2,1H3,(H,9,12)(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSOELUBVZRSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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